Sulfure d'hexyle

Vue d'ensemble

Description

Molecular Structure Analysis

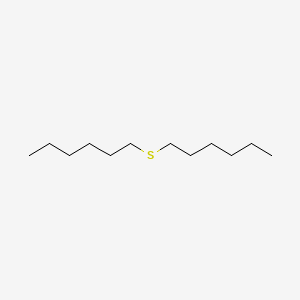

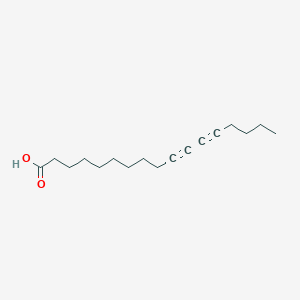

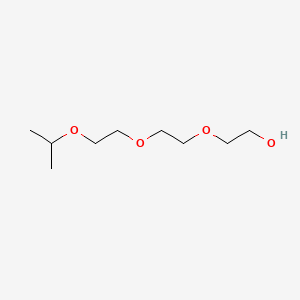

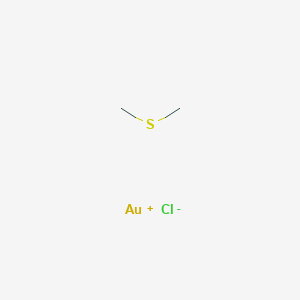

The molecular formula of Hexane, 1,1’-thiobis- is C12H26S . Its molecular weight is 202.400 . The IUPAC Standard InChI is InChI=1S/C12H26S/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 .Physical And Chemical Properties Analysis

Hexane, 1,1’-thiobis- is a clear and colorless liquid with a faint, unpleasant odor. Its molecular weight is 202.400 . The density of Hexane, 1,1’-thiobis- is 0.849g/mL at 25°C .Applications De Recherche Scientifique

Pyrolyse et désulfuration

Le sulfure d'hexyle a été étudié pour ses propriétés de pyrolyse et de désulfuration . Un réseau réactionnel détaillé a été proposé pour la pyrolyse et la désulfuration du this compound en présence ou en l'absence d'eau supercritique (ESC) et d'hexadécane . L'étude établit le rôle moléculaire de l'eau en tant que diluant, donneur de liaisons hydrogène et réducteur dans la décomposition du this compound .

Modélisation cinétique

Le modèle cinétique de la pyrolyse du this compound et de sa désulfuration a été développé à l'aide du logiciel Reaction Mechanism Generator (RMG) . La plupart des coefficients de vitesse sont dérivés de calculs de chimie quantique . Ce modèle peut prédire la composition dynamique d'un mélange particulier maintenu dans des conditions de réaction spécifiées .

Source d'hydrogène

L'eau agit efficacement comme source d'hydrogène dans les produits de réaction de la désulfuration du this compound . Cela contribue probablement à la réduction du soufre en H2S .

Prédiction du rendement du produit

Le modèle cinétique du this compound peut prédire les rendements de la plupart des principaux produits, soit à l'état pur, soit dans un solvant hexadécane, en présence et en l'absence d'ESC . Des travaux futurs visant à ajouter des voies de croissance du poids moléculaire au modèle conduiraient à un mécanisme plus complet, permettant d'améliorer les prédictions des rendements en produits .

Chimie du soufre dans l'eau supercritique

La décomposition du this compound a été utilisée comme système modèle pour décrire la chimie du soufre dans l'eau supercritique . La précision d'un modèle de désulfuration exige des informations thermochimiques précises et détaillées sur les vitesses pour les composés soufrés .

Propriétés chimiques

Le this compound est un composé semi-conducteur . Il possède des propriétés électroniques, optiques, physiques et chimiques facilement réglables . Ces propriétés ont suscité l'intérêt de la recherche scientifique pour les applications en énergie renouvelable .

Mécanisme D'action

Target of Action

The primary target of hexyl sulfide is the respiratory system . .

Mode of Action

A detailed reaction network has been proposed for the pyrolysis and desulfurization of hexyl sulfide . This process involves the presence or absence of both supercritical water (SCW) and hexadecane, but without any added H2 or catalyst, for T = 400–450 °C .

Biochemical Pathways

It has been reported that pentane, carbon monoxide, and carbon dioxide are major products of hexyl sulfide desulfurization in scw . The observation of CO and CO2 in the reaction products indicates that water effectively acts as a hydrogen source; presumably, this assists in sulfur reduction to H2S .

Result of Action

It has been suggested that water plays a molecular role as a diluent, hydrogen bond donor, and reductant in the decomposition of hexyl sulfide .

Action Environment

The action of hexyl sulfide can be influenced by environmental factors such as temperature and the presence of other substances like supercritical water and hexadecane . For instance, the desulfurization of hexyl sulfide has been studied in the presence or absence of both supercritical water (SCW) and hexadecane .

Avantages Et Limitations Des Expériences En Laboratoire

HBT has several advantages for laboratory experiments. It is relatively non-toxic and can be easily synthesized. Additionally, it is a relatively inexpensive reagent and can be used in a variety of reactions. However, it is volatile and can be difficult to handle in certain experiments.

Orientations Futures

There are several potential future directions for research on HBT. One potential direction is to further investigate its effects on the growth of bacteria and its protective effects against oxidative stress and inflammation. Additionally, further research could be conducted on its potential applications in the synthesis of organic compounds and in the production of advanced materials. Additionally, further research could be conducted on its potential applications in the study of protein structure and function. Finally, further research could be conducted on its potential applications in the synthesis of pharmaceuticals.

Safety and Hazards

Hexane, 1,1’-thiobis- is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

1-hexylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNRHYOMDUJLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064206 | |

| Record name | Hexane, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6294-31-1 | |

| Record name | Dihexyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl thioether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,1'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL THIOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGW37917VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of hexyl sulfide?

A1: Hexyl sulfide has the molecular formula C12H26S and a molecular weight of 202.42 g/mol.

Q2: How does the structure of hexyl sulfide relate to its solubility?

A2: Hexyl sulfide, with its long alkyl chains, exhibits hydrophobic characteristics, making it poorly soluble in water but readily soluble in organic solvents like toluene, 1,2-dichloroethane, and chloroform. [, , , , , , ]

Q3: Are there spectroscopic techniques used to characterize hexyl sulfide and its interactions?

A3: Yes, researchers have employed various spectroscopic methods such as FT-IR, EXAFS, and NMR spectroscopy to characterize hexyl sulfide and its complexes with metal ions. [, , ]

Q4: What is a key application of hexyl sulfide in hydrometallurgy?

A4: Hexyl sulfide acts as an effective extractant for precious metals like palladium (Pd), platinum (Pt), and gold (Au) from acidic chloride solutions, a process crucial in hydrometallurgy and recycling of spent catalytic converters. [, , , , , , , , , , ]

Q5: How does hexyl sulfide interact with palladium during extraction?

A5: Hexyl sulfide forms a complex with palladium, typically with a Pd:extractant ratio of 1:2. The sulfur atom in hexyl sulfide coordinates with the palladium ion, displacing chloride ions. [, , , ]

Q6: Does the presence of other metals affect palladium extraction with hexyl sulfide?

A6: Yes, the presence of platinum(IV) in the solution can lead to the oxidation of hexyl sulfide to dihexyl sulfoxide, impacting the efficiency of palladium extraction and potentially forming insoluble substances at the interface. [, ]

Q7: What are some alternatives to hexyl sulfide in metal extraction, and how do they compare?

A7: Thiodiglycolamide compounds, tri-n-octylamine, and tri-n-butyl phosphate are among the alternatives to hexyl sulfide for metal extraction. These compounds exhibit varying extraction rates, selectivities, and resistances to oxidation. [, , , ]

Q8: How does hexyl sulfide react with supercritical water?

A8: In supercritical water, hexyl sulfide undergoes a multi-step decomposition process. This involves C-S bond cleavage, water addition, and radical reactions, ultimately yielding products like pentane, carbon monoxide, carbon dioxide, and hydrogen sulfide. [, ]

Q9: What is the role of supercritical water in the decomposition of hexyl sulfide?

A9: Supercritical water acts as a reactant, a solvent, and a catalyst in the decomposition of hexyl sulfide, facilitating the cleavage of C-S bonds and formation of unexpected products. []

Q10: How does hexyl sulfide contribute to fuel instability?

A10: Hexyl sulfide can be oxidized, particularly in the presence of hydroperoxides, leading to the formation of sulfonic acids. These acids are known to contribute to the oxidative instability and deposit formation in middle distillate fuels. []

Q11: Have computational methods been applied to study hexyl sulfide reactions?

A11: Yes, quantum chemical calculations have been used to determine kinetic parameters and support proposed reaction mechanisms for the decomposition of hexyl sulfide in supercritical water. [, ]

Q12: How do structural modifications of sulfide compounds affect their extraction properties?

A12: Studies on sulfide-containing diamides have shown that the length and structure of the carbon chain linking the sulfur atoms can significantly impact the extraction rate and selectivity for palladium. []

Q13: What are some considerations for the safe handling and disposal of hexyl sulfide?

A14: Hexyl sulfide should be handled with appropriate safety measures, including personal protective equipment, to minimize exposure. Disposal should follow local regulations and best practices for chemical waste. []

Q14: How has the research on hexyl sulfide evolved over time?

A15: Initial studies focused on its fundamental properties and reactivity. More recently, research has explored its applications in metal extraction, its behavior in supercritical water, and its role in fuel instability. []

Q15: What are potential future research directions for hexyl sulfide?

A16: Future research could focus on developing more environmentally friendly alternatives to hexyl sulfide for metal extraction, further exploring its degradation pathways, and mitigating its contribution to fuel instability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)